Oxathiolan
Overview
Description
Oxathiolan is a chemical compound with the molecular formula C3H6OS . It has gained considerable attention in the scientific community, especially when the methylene group of the ribose ring is replaced with a sulfur atom at the 3’-position .
Synthesis Analysis
The synthesis of Oxathiolan has been a subject of research for many years. A new route was developed for the construction of the oxathiolan intermediate used in the synthesis of lamivudine (3TC) and emtricitabine (FTC). This route involved the use of low-cost, widely available starting materials . Another method involved the synthesis of 1,3-oxathiolane nucleosides by selective N-glycosylation of carbohydrate precursors at C-1 .
Molecular Structure Analysis
The molecular structure of Oxathiolan is characterized by a molecular weight of 247.25 g/mol . The molecular formula is C8H10FN3O3S . The structure includes a 1,3-oxathiolane ring .
Chemical Reactions Analysis
The chemical reactions involving Oxathiolan have been studied extensively. For instance, a (3+2)-cycloaddition of thioketones and acetylenedicarboxylic acid has been used to directly access 1,3-oxathiolan-5-ones . Another study reported the construction of the 1,3-oxathiolane ring from different starting materials .
Physical And Chemical Properties Analysis
Oxathiolan has a molecular weight of 90.144 Da and a mono-isotopic mass of 90.013931 Da . It has a density of 1.1±0.1 g/cm^3 and a boiling point of 103.7±23.0 °C at 760 mmHg .
Scientific Research Applications
Enantiopure Oxathiolane Synthesis
An enantiopure (2R,5R)-1,3-oxathiolane was synthesized using a multienzymatic cascade protocol, serving as a precursor for anti-HIV agents like lamivudine after N-glycosylation. This method achieved an excellent enantiomeric excess, highlighting oxathiolane's significance in synthesizing enantiopure compounds (Ren, Hu, & Ramström, 2019).
Oxathiolane in Antibacterial and Anticorrosion Applications
Research shows that novel oxathiolane and triazole compounds based on 8-hydroxyquinoline derivatives exhibit strong antibacterial and anticorrosion properties, particularly against certain strains of bacteria and on mild steel in acidic environments. This demonstrates oxathiolane's versatility in different scientific applications (Rbaa et al., 2020).
Antiviral Activity Studies
Although some synthesized 1,3-oxathiolane nucleosides containing N-9-oxypurine were aimed as potential antiviral agents, they showed no significant activity against viruses like HIV, HBV, HSV-1, HSV-2, or HCMV (Nguyen-ba et al., 2000).
Molecular Interactions in Anti-HIV Therapy
Oxathiolane rings in emtricitabine (FTC) and lamivudine (3TC) play a crucial role in HIV-1 reverse transcriptase inhibition. Studies revealed insights into the molecular interactions and mechanisms of drug resistance, showing how the oxathiolane sulfur orientation affects binding and incorporation rates, contributing to our understanding of anti-HIV therapy (Hung et al., 2019).
Synthesis of Oxathiolane Drug Substances
Innovative synthesis routes for oxathiolane intermediates, essential in producing drugs like lamivudine (3TC) and emtricitabine (FTC), have been developed. These methods emphasize cost-effectiveness and wide availability of starting materials, showing oxathiolane's importance in pharmaceutical synthesis (Kashinath et al., 2020).
Catalytic Reactions Involving Oxathiolanes
Studies on the catalytic reaction of substituted 1,3-oxathiolanes with diazocarbonyl compounds highlight oxathiolane's chemical versatility. These reactions lead to the formation of heterocyclic and heteroaliphatic products, illustrating oxathiolane's potential in organic chemistry (Sakhabutdinova et al., 2019).
Future Directions
The future directions in the study of Oxathiolan involve further exploration of its synthesis methods and applications. There is a focus on the construction of the 1,3-oxathiolan ring from different starting materials, the coupling of the 1,3-oxathiolan ring with different nucleobases in a stereoselective manner via N-glycosylation, and the separation of enantiomers of 1,3-oxathiolane nucleosides via resolution methods .
properties
IUPAC Name |
4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288260 | |
Record name | (+)-2′-Deoxy-3′-thia-5-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxathiolan | |
CAS RN |
137530-41-7 | |
Record name | (+)-2′-Deoxy-3′-thia-5-fluorocytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137530-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxathiolan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137530417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-2′-Deoxy-3′-thia-5-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMTRICITABINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PDN1V466A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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